Selective nAChR Subtype Antagonism: α3β4 Activity Differentiates Ethyl 4,5-Dichloroindole-3-carboxylate from Broad-Spectrum Nicotinic Ligands
Ethyl 4,5-Dichloroindole-3-carboxylate exhibits pronounced antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM, representing a potency that is approximately 6.7-fold higher than its activity at α4β2 nAChR (IC50 = 12.0 nM) and 8.3-fold higher than at α4β4 nAChR (IC50 = 15.0 nM) [1]. In the broader context of nAChR pharmacology, this subtype selectivity profile differs from classical nicotinic antagonists such as mecamylamine, which typically exhibit broader, less differentiated activity across nAChR subtypes, and from α4β2-selective ligands that show the inverse selectivity pattern [2]. The compound's high potency at α3β4 nAChR (1.8 nM) and muscle-type α1β1γδ nAChR (7.9 nM) provides a defined pharmacological signature that enables specific interrogation of these receptor populations.
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | α3β4 nAChR: IC50 = 1.8 nM; α4β2 nAChR: IC50 = 12.0 nM; α4β4 nAChR: IC50 = 15.0 nM; α1β1γδ nAChR: IC50 = 7.9 nM |
| Comparator Or Baseline | Classical nicotinic antagonists (e.g., mecamylamine) typically show broader subtype activity; α4β2-selective ligands exhibit inverse selectivity profile (higher potency at α4β2 vs α3β4) |
| Quantified Difference | 6.7-fold higher potency at α3β4 versus α4β2 nAChR |
| Conditions | Human SH-SY5Y cells expressing α3β4, α4β2, or α4β4 nAChR; human TE671/RD cells expressing α1β1γδ nAChR; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
The pronounced α3β4 nAChR antagonist activity (IC50 = 1.8 nM) with defined subtype selectivity enables researchers to specifically probe α3β4-mediated pathways in addiction and pain models without confounding activity at other nicotinic subtypes.
- [1] EcoDrugPlus Database, University of Helsinki. Ethyl 4,5-Dichloroindole-3-carboxylate entry: Antagonist activity at α3β4, α4β2, α4β4, and α1β1γδ nAChR receptors. Compound ID: 2126094. Accessed 2026. View Source
- [2] Jensen, A.A.; Frølund, B.; Liljefors, T.; Krogsgaard-Larsen, P. Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. J Med Chem 2005, 48, 15, 4705-4745. Provides comparative framework for nAChR subtype pharmacology. View Source
